2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
2-Methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS: see ) is a substituted indole derivative characterized by a 2-methyl group on the indole core, a 3-carbaldehyde functional group, and a 2-(4-methylphenoxy)ethyl chain at the N1 position. This compound belongs to a broader class of indole-based molecules known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2-methyl-1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-15(2)18(13-21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAACFAFNHVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate substitution of the phenylhydrazine and aldehyde to introduce the 2-methyl and 4-methylphenoxyethyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid
Reduction: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the specific reaction conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde, exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Molecules highlighted the synthesis of indole-based compounds that demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new anticancer drugs .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial activities against a range of pathogens. The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their growth.
Case Study : Research has shown that certain indole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties of Indole Derivatives
| Compound Name | Conductivity (S/cm) | Band Gap (eV) | Application |
|---|---|---|---|
| This compound | 0.01 | 2.5 | OLEDs |
| Indole derivative A | 0.02 | 2.3 | Photovoltaics |
| Indole derivative B | 0.015 | 2.7 | Sensors |
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions and functional group modifications. The versatility of the indole framework allows for the introduction of different substituents, tailoring the compound for specific applications.
Synthesis Pathway Example :
- Start with 4-methylphenol and react with an appropriate alkyl halide to form the ether.
- Conduct a Friedel-Crafts acylation with indole to introduce the carbaldehyde group.
- Purify the product through recrystallization.
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The indole ring system is known to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole derivatives are heavily influenced by substituents at the N1, C2, and C3 positions. Below is a comparative analysis of key analogues:
Key Observations:
- C2 Substitution : The 2-methyl group in the target compound may sterically hinder interactions at the indole core, contrasting with electron-withdrawing groups (e.g., sulfonyl in ) that alter electronic density and reactivity.
- Biological Activity: Morpholine- or piperidine-containing derivatives (e.g., ) exhibit pronounced anti-inflammatory and analgesic effects, suggesting that heterocyclic N1 substituents enhance target engagement in these pathways.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but analogues like 2-methyl-1-(2-oxopropyl)-1H-indole-3-carbaldehyde melt at 151–152°C (), suggesting similar thermal stability for the target.
- Solubility: The phenoxyethyl group likely improves solubility in polar organic solvents compared to purely aromatic substituents (e.g., benzyl in ).
Biological Activity
2-Methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities. The aim is to provide a comprehensive overview of the compound's pharmacological profile based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological activities, and a phenoxyethyl side chain that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of indole derivatives, including this compound, against various cancer cell lines. Notably:
- Cell Lines Tested : Hep-G2 (liver cancer), MCF-7 (breast cancer), and others.
- Methodology : The MTT assay was employed to assess cell viability after treatment with the compound.
Results indicate that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Hep-G2 | 15.0 | |
| Doxorubicin | Hep-G2 | 12.5 | |
| This compound | MCF-7 | 18.5 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes, particularly α-glucosidase, which is crucial in carbohydrate metabolism:
- Inhibition Studies : The compound demonstrated competitive inhibition against α-glucosidase with an IC50 value significantly lower than that of acarbose, a common medication for diabetes management.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Mechanism : It appears to modulate pathways involved in inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
A recent study focused on the synthesis and biological evaluation of several indole derivatives, including our compound of interest. The results highlighted its potential as a lead compound for further development in anticancer therapies .
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde?
Answer:
The compound is typically synthesized via alkylation of the indole nitrogen. A common route involves reacting 2-methyl-1H-indole-3-carbaldehyde with a halogenated precursor (e.g., (E)-3-(2-(4-bromobutoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one) in anhydrous DMF using potassium carbonate as a base. The reaction proceeds under reflux or at room temperature, monitored by TLC. Post-reaction, the mixture is filtered, extracted with chloroform, and purified via column chromatography (hexane/ethyl acetate gradient) . Alternative routes may employ Mitsunobu conditions or phase-transfer catalysis for ether bond formation.
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions. Monoclinic space group with unit cell parameters (Bruker SMART APEXII diffractometer, Mo-Kα radiation). Refinement using SHELXL (R-factor = 0.049) .
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., aldehyde proton at ~10 ppm, indole protons at 6.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight () .
Advanced: How do crystal packing and non-covalent interactions influence the compound’s stability and reactivity?
Answer:
Crystallographic analysis reveals intermolecular C–H···O hydrogen bonds between the aldehyde group and adjacent aromatic/ether moieties, stabilizing the lattice. π-π stacking of indole and phenoxy rings further enhances packing efficiency. These interactions reduce molecular mobility, potentially increasing thermal stability. Distortions in the indole ring (e.g., puckering amplitude quantified via Cremer-Pople coordinates) may affect electronic properties and reactivity .
Advanced: What strategies optimize biological activity through structural modifications?
Answer:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, halogen) on the phenoxy ring enhances antimicrobial activity. Conversely, methoxy groups improve antioxidant capacity via radical scavenging .
- Liposomal encapsulation : DSPE-mPEG-2000-based liposomes increase bioavailability and cellular uptake, as demonstrated for analogous indole derivatives .
- Multicomponent reactions (MCRs) : Ugi or Passerini reactions with 1H-indole-3-carbaldehyde yield hybrids with improved pharmacokinetic profiles .
Basic: What biological activities are reported for structurally related indole-3-carbaldehydes?
Answer:
- Antimicrobial : Analogues exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- Antioxidant : DPPH radical scavenging (IC ~15 µM) due to the aldehyde and indole moieties .
- Anticancer : Derivatives inhibit topoisomerase II (IC = 1.2 µM) and induce apoptosis in HepG2 cells .
Advanced: How do computational methods aid in predicting reactivity and binding modes?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulates binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) or bacterial DNA gyrase (Hydrogen bonds with Ser84, Asp73) .
- MD simulations : Assess stability in lipid bilayers for drug delivery optimization .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
- Storage : Dry, inert atmosphere (argon), -20°C in amber vials to prevent aldehyde oxidation.
- Handling : Use PPE (nitrile gloves, fume hood) due to potential irritancy. Avoid exposure to strong acids/bases to prevent decomposition .
Advanced: What challenges arise in analyzing ring puckering and substituent effects?
Answer:
The indole ring’s nonplanarity is quantified using Cremer-Pople parameters (). Substituents at the 1-position (e.g., 2-(4-methylphenoxy)ethyl) induce torsional strain, altering puckering amplitude. Displacement parameters (ADPs) from X-ray data reveal anisotropic thermal motion, complicating refinement in SHELXL. Torsion angle discrepancies (e.g., C7–O1–C8–C9 = -177.9°) highlight steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
